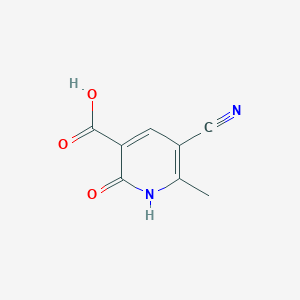

5-Cyano-2-hydroxy-6-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-5(3-9)2-6(8(12)13)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEOBQPZSGHFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches for 5-Cyano-2-hydroxy-6-methylnicotinic Acid

De novo synthesis, the construction of complex molecules from simple precursors, is fundamental in organic chemistry. For this compound, these approaches focus on building the pyridine (B92270) ring with the desired substituents either simultaneously or in a controlled, sequential manner.

Multi-component Reaction Pathways for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov This approach is valued for its high atom economy, reduced reaction times, and simplified product isolation. mdpi.com The synthesis of highly substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) is well-suited to MCR strategies.

A common MCR approach for constructing the 3-cyano-2-pyridone core involves the condensation of a ketone, an activated alkene or another carbonyl compound, and an ammonia (B1221849) source. mdpi.com For the target molecule, a plausible one-pot synthesis could involve the reaction of ethyl acetoacetate (B1235776) (as the source of the methyl group and part of the ring), malononitrile (B47326) (providing the cyano group and a ring carbon), and an appropriate Michael acceptor, with ammonium (B1175870) acetate (B1210297) serving as the nitrogen source for the pyridine ring. Green chemistry principles are often applied to these reactions, with some syntheses of 4,6-diaryl-3-cyano-2-pyridone derivatives being successfully carried out under solvent-free conditions, yielding the target heterocycles in a short time and with high yields. mdpi.com

Step-by-Step Synthetic Sequences from Simpler Precursors

While MCRs offer efficiency, step-by-step synthesis provides greater control over the introduction of specific functional groups. A plausible stepwise synthesis for this compound could begin with the construction of a simpler, substituted 2-pyridone ring, followed by the sequential introduction of the remaining cyano and carboxylic acid functionalities.

For instance, a synthesis could start with the reaction of cyanoacetamide and a 1,3-dicarbonyl compound like acetylacetone (B45752) in the presence of a base such as piperidine (B6355638) or sodium ethoxide. This classic approach, a variation of the Guareschi-Thorpe condensation, would yield a 3-cyano-4,6-dimethyl-2-pyridone intermediate. Subsequent steps would then be required to selectively oxidize one of the methyl groups to a carboxylic acid and introduce a cyano group at the 5-position, potentially through halogenation followed by cyanation. This multi-step process, while longer, allows for precise control over the final molecular architecture. nih.govgoogle.com

Specific Reagents and Reaction Conditions for Pyridine Carboxylic Acid Formation

The success of both MCR and stepwise syntheses hinges on the careful selection of reagents and reaction conditions.

For Multi-component Reactions , typical reagents include:

Carbonyl Compounds : Ketones like acetophenone (B1666503) or 1,3-dicarbonyl compounds.

Activated Nitriles : Malononitrile or cyanoacetamide to provide the C3-cyano group.

Nitrogen Source : Ammonium acetate is commonly used to form the pyridine ring.

Reaction conditions are often optimized for efficiency and sustainability, frequently involving heating the mixture of reactants under solvent-free conditions. mdpi.com

For Step-by-Step Syntheses , the reagents and conditions vary for each transformation:

Ring Formation : Base catalysts like piperidine or sodium ethoxide are used in solvents such as ethanol (B145695) to facilitate the initial condensation.

Hydrolysis of Cyano Groups : Conversion of a nitrile to a carboxylic acid is typically achieved by heating with a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid), followed by neutralization. google.comgoogle.com

| Reaction Type | Key Reagents | Catalyst/Solvent | Typical Conditions |

| Multi-Component Synthesis | Ketone, Malononitrile, Ammonium Acetate | Solvent-Free | Heating |

| Stepwise: Ring Formation | Cyanoacetamide, 1,3-Dicarbonyl | Piperidine or Sodium Ethoxide / Ethanol | Reflux |

| Stepwise: Nitrile Hydrolysis | Cyanopyridine, Water | NaOH or HCl | Heating, followed by pH adjustment |

Preparation of Structurally Related 2-Hydroxypyridine-3-carboxylic Acids

The synthetic methods used for related 2-hydroxypyridine-3-carboxylic acids provide valuable insight into the chemical transformations required for the target molecule. Key reactions include the oxidation of methyl groups and the hydrolysis of cyano groups.

Oxidation-Based Synthesis of Methylpyridine Carboxylic Acids

The oxidation of an alkyl group, typically a methyl group, on a pyridine ring to a carboxylic acid is a fundamental and industrially significant transformation. This method is the primary route for the commercial production of nicotinic acid (pyridine-3-carboxylic acid) from 3-picoline (3-methylpyridine). chemicalbook.com Various oxidation strategies have been developed, ranging from classical chemical oxidants to modern catalytic processes.

Common methods include:

Nitric Acid Oxidation : A well-established industrial method involves heating the alkylpyridine with nitric acid, sometimes in the presence of sulfuric acid. chemicalbook.com

Permanganate (B83412) Oxidation : Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively convert methylpyridines to their corresponding carboxylic acids in an aqueous medium.

Catalytic Air Oxidation : Modern, greener approaches utilize air as the oxidant in a vapor-phase reaction over a solid catalyst. These catalysts are often based on vanadium oxides, sometimes promoted with other metal oxides like titanium or zirconium. This method offers advantages in terms of cost and reduced chemical waste.

| Alkylpyridine Precursor | Oxidation Method | Reagents/Catalyst | Typical Yield |

| 2-Methyl-5-ethylpyridine | Nitric Acid Oxidation | Nitric Acid | High |

| 3-Picoline | Catalytic Air Oxidation | Vanadium-Titanium Oxide | ~90% Selectivity |

| Various Methylpyridines | Permanganate Oxidation | Potassium Permanganate | Variable |

Amination and Subsequent Hydrolysis Reactions of Cyano-Substituted Pyridines

Another crucial pathway to pyridine carboxylic acids involves the hydrolysis of a cyano group. The cyano group itself can be introduced through various methods, including nucleophilic substitution of a halide with a cyanide salt. Once the cyanopyridine is formed, it can be converted to the carboxylic acid.

The hydrolysis typically proceeds in two stages: first to the corresponding amide (e.g., nicotinamide (B372718) from 3-cyanopyridine), and then to the carboxylic acid. The reaction can be driven to the carboxylic acid by using harsh conditions, such as heating with a strong base or acid. google.com For example, 2-cyanopyridine (B140075) can be effectively hydrolyzed by refluxing with aqueous sodium hydroxide, followed by neutralization with hydrochloric acid to precipitate the 2-pyridine carboxylic acid with high yield. google.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are being actively applied to the synthesis of pyridine derivatives to create processes that are safer, more efficient, and environmentally conscious. This involves a fundamental rethinking of chemical reactions and processes to reduce their environmental footprint from start to finish. Strategies such as the use of renewable feedstocks, atom-economical reactions, and the avoidance of toxic solvents are central to this paradigm shift. For nicotinic acid and its derivatives, this has led to the exploration of novel catalytic systems and alternative energy sources to drive reactions under milder and more sustainable conditions. chimia.choaepublish.com

Application of Environmentally Benign Solvents and Catalytic Systems

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. acs.org Water, in particular, has been utilized as a clean and low-cost solvent for the synthesis of 2-aminopyridine (B139424) derivatives, offering an environmentally benign reaction medium. acs.org Solvent-free, or solid-state, reactions represent another significant green methodology, completely eliminating solvent use and associated waste generation. acs.orgrsc.orgrsc.org

In addition to greener solvents, the development of advanced catalytic systems is crucial. Biocatalysis, which employs enzymes for chemical transformations, offers remarkable advantages, including mild reaction conditions and high selectivity, presenting a sustainable alternative to chemocatalysis for producing nicotinamide derivatives. rsc.orgnih.gov For instance, nitrilase enzymes have been used for the eco-friendly synthesis of nicotinic acid from 3-cyanopyridine (B1664610) precursors, achieving high conversion rates under gentle conditions. nih.govfrontiersin.org Furthermore, heterogeneous catalysts, such as copper-based zeolites, are being investigated for the liquid-phase oxidation of pyridine precursors using green oxidants like hydrogen peroxide, which allows for milder reaction conditions and reduces corrosive waste compared to traditional methods using strong acids. oaepublish.com

Table 1: Examples of Green Catalytic Systems in Pyridine Synthesis

| Catalyst System | Reactants | Green Solvent/Condition | Key Advantage(s) |

|---|---|---|---|

| Novozym® 435 (Lipase) | Methyl nicotinate (B505614) and amines | tert-Amyl alcohol | High yields (81-88%), short reaction times, reusable catalyst. rsc.org |

| Nitrilase (from G. terrae) | 3-Cyanopyridine | Aqueous buffer | 100% conversion in 15 mins, mild conditions, high purity product (>99.9%). nih.govfrontiersin.org |

| Sodium tert-butoxide | Polyhalogenated pyridines | Water | Avoids precious metals, uses water as a solvent, highly efficient. acs.org |

| Cu/13X zeolite | 3-Methyl-pyridine, H₂O₂ | Water | Mild conditions, environmentally friendly oxidant (H₂O₂), high selectivity. oaepublish.com |

| None (Solvent-free) | Pyridine N-oxides, Cyanamides | Solvent-free | Atom-economical, avoids hazardous solvents and halide reagents. rsc.orgrsc.org |

Microwave-Assisted Synthesis Techniques in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering a more efficient method of heating compared to conventional techniques. sphinxsai.com This technology dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields. sphinxsai.comresearchgate.netresearchgate.net The synthesis of 2-Hydroxy-6-methylnicotinic acid, a compound structurally related to the target molecule, has been successfully achieved using microwave irradiation, noted as a green method that provides good yield in less time. semanticscholar.orgijsrst.comresearchgate.net

The benefits of microwave irradiation are particularly evident in multicomponent reactions, which are themselves an embodiment of green chemistry principles by maximizing atom economy. nih.gov For example, the one-pot synthesis of various functionalized pyridines has been shown to be significantly more efficient under microwave heating than with conventional refluxing. Reactions that required 6–9 hours using traditional heating were completed in just 2–7 minutes under microwave irradiation, with yields increasing from a range of 71–84% to 82–94%. researchgate.net This rapid, efficient heating minimizes energy consumption and reduces the potential for side-product formation, simplifying purification and further aligning the synthesis with green chemistry goals. nih.govjaveriana.edu.co

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Product Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference(s) |

|---|---|---|---|---|---|

| 3-Cyanopyridine Derivatives | 6–9 hours | 71–84% | 2–7 minutes | 82–94% | researchgate.net |

| 2-Amino-4,6-diarylpyrimidines | Longer reaction times | ~93-94% | Substantially shorter times | ~83-86% | javeriana.edu.co |

| Pyrazolo[3,4-b]pyridines | Longer reaction times | Lower yields | Shorter reaction times | Higher yields | nih.gov |

| 2-Hydroxy-6-methylnicotinic acid | Not specified | Not specified | 3.5 minutes | Good yield | semanticscholar.org |

| Various Heterocycles | 2–15 hours | <50% | 2–8 minutes | Appreciably higher | sphinxsai.comresearchgate.net |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Cyano Group in 5-Cyano-2-hydroxy-6-methylnicotinic Acid

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, providing a synthetic handle for the introduction of other functionalities.

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. For instance, the hydrolysis of related nicotinonitrile derivatives to their corresponding nicotinic acids is a well-established transformation. google.comchemistrysteps.com While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the general reactivity of nitriles suggests that this compound would undergo hydrolysis to form 2-hydroxy-6-methyl-3,5-dicarboxypyridine. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions.

The conversion of nitriles to amides is a common reaction, often achieved by partial hydrolysis in the presence of acid or base, or by using specific reagents like hydrogen peroxide in alkaline solution.

The cyano group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This transformation, often catalyzed by metal salts or promoted by acid, converts the linear nitrile functionality into a five-membered aromatic heterocycle. While specific examples involving this compound are not prevalent in the search results, the general reactivity of nitriles in [3+2] cycloadditions is a fundamental concept in heterocyclic chemistry. This reaction would lead to the formation of a derivative where the 5-position of the nicotinic acid ring is substituted with a tetrazolyl group.

Reactivity of the Hydroxyl Group (Hydroxy- and Keto-Tautomerism)

The 2-hydroxy group of the pyridine (B92270) ring is subject to tautomerism, existing in equilibrium with its keto form, 2-pyridone. chemtube3d.comyoutube.com This tautomerism is a critical aspect of its reactivity, as the two forms exhibit different chemical properties. The equilibrium position is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. nih.govwikipedia.orgwuxibiology.com In many cases, the pyridone form is the predominant tautomer, especially in polar solvents and in the solid state. nih.govwikipedia.org This equilibrium means that reactions can occur at either the oxygen of the hydroxy form or the nitrogen of the pyridone form.

Table 1: Tautomeric Equilibrium of 2-Hydroxypyridine (B17775)/2-Pyridone

| Solvent | Predominant Form | Reference |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (enol) | nih.gov |

| Water (polar) | 2-Pyridone (keto) | nih.govwuxibiology.com |

| Cyclohexane (non-polar) | Both tautomers coexist | nih.gov |

| Solid State | 2-Pyridone (keto) | nih.govwikipedia.org |

The hydroxyl group can undergo esterification to form the corresponding esters. For example, the synthesis of ethyl 5-cyano-2-hydroxy-6-methylnicotinate has been reported. bldpharm.com This reaction typically involves reacting the parent acid with an alcohol in the presence of an acid catalyst. Similarly, etherification to form O-alkylated products is possible, though N-alkylation of the pyridone tautomer can be a competing reaction. acs.org The synthesis of methyl 5-cyano-6-hydroxy-2-methylnicotinate is also documented. chemicalbook.comscbt.com

The hydroxyl group can be replaced by a halogen, a crucial transformation for further synthetic manipulations. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used to convert 2-hydroxypyridines into 2-chloropyridines. google.com This reaction transforms the electron-donating hydroxyl group into an electron-withdrawing and good leaving group, facilitating subsequent nucleophilic substitution reactions. lookchem.com For example, the synthesis of 2-chloro-6-methylnicotinic acid derivatives often starts from the corresponding 2-hydroxypyridine precursor. google.comgoogle.com The resulting 2-chloro derivative is a versatile intermediate for introducing a wide range of nucleophiles at the 2-position of the pyridine ring.

Oxidation Pathways of the Hydroxyl Group

The 2-hydroxy pyridine moiety of this compound exists predominantly in its tautomeric 2-pyridone form. rsc.org This equilibrium significantly influences its oxidative chemistry. The pyridone form, 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is generally stable and less susceptible to direct oxidation at the C2-position compared to a typical alcohol or phenol.

Direct oxidation of the C2-hydroxyl group is not a commonly reported pathway for 2-hydroxypyridine derivatives. The stability of the aromatic pyridone ring system makes such transformations energetically unfavorable under standard oxidizing conditions. Instead, oxidative reactions are more likely to occur at the pyridine nitrogen or other substituents on the ring if appropriate reagents are used. For instance, microbial oxidation of related nicotinic acids has been shown to proceed via hydroxylation at other positions on the pyridine ring, such as the 6-position, rather than by direct oxidation of an existing hydroxyl group. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the C3 position is a key site for synthetic modification, enabling the formation of various derivatives through established organic reactions.

The carboxylic acid functionality of this compound can be readily converted to amides and esters using standard coupling protocols. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

Esterification: The formation of esters, such as Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, is a well-documented transformation. bldpharm.com This can be achieved through several methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by using coupling agents.

Amidation: Amide synthesis proceeds by reacting the activated carboxylic acid with a primary or secondary amine. Common coupling agents transform the hydroxyl of the carboxylic acid into a better leaving group, thereby promoting the reaction.

The table below summarizes common conditions for these transformations.

| Transformation | Reagent(s) | Solvent(s) | Typical Conditions |

| Esterification | Thionyl chloride (SOCl₂), then Alcohol (R-OH) | Dichloromethane (DCM), THF | 2-step: 1. Reflux with SOCl₂; 2. React with R-OH at 0°C to RT |

| H₂SO₄ (cat.), Alcohol (R-OH) | Alcohol (R-OH) | Reflux, 4-24 h (Fischer Esterification) | |

| Amidation | HBTU, DIPEA, Amine (R-NH₂) | Dimethylformamide (DMF) | Room Temperature, 2-12 h |

| EDCI, HOBt, Amine (R-NH₂) | Dichloromethane (DCM) | Room Temperature, 4-16 h |

This table represents typical conditions for carboxylic acid coupling reactions and can be applied to this compound.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). Nicotinic acids are generally resistant to decarboxylation, requiring high temperatures or specific catalytic systems for the reaction to proceed. The stability of the pyridine ring makes the cleavage of the C-C bond between the ring and the carboxyl group difficult.

While specific studies on the decarboxylation of this compound are not widely reported, related pyridone-3-carboxylic acids have been shown to undergo decarboxylation under certain conditions. nih.gov The reaction often requires forcing conditions, such as heating in a high-boiling solvent or the use of metal catalysts. The presence of the electron-withdrawing cyano group and the pyridone oxygen may influence the electronic properties of the ring and, consequently, the conditions required for decarboxylation.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring retains its basic and nucleophilic character, allowing it to undergo reactions such as N-oxidation and quaternization.

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring carbons. N-oxidation of nicotinic acid derivatives is a common reaction. arkat-usa.org The resulting N-oxide can serve as a precursor for further functionalization. For example, treatment of pyridine N-oxides with reagents like phosphorus oxychloride can lead to chlorination at the 2- or 4-positions. wikipedia.org

Common reagents for this transformation are summarized in the table below.

| Oxidizing Agent | Solvent | Typical Conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0°C to Room Temperature, 2-24 h |

| Hydrogen Peroxide (H₂O₂), Acetic Acid | Acetic Acid | 70-80 °C, 3-6 h |

| Hydrogen Peroxide (H₂O₂), Methyltrioxorhenium (MTO) catalyst | Dichloromethane (DCM) | Room Temperature, 1-6 h |

This table outlines common reagents and conditions for the N-oxidation of pyridines.

As a nucleophile, the pyridine nitrogen can attack electrophilic carbon atoms, leading to the formation of a quaternary pyridinium (B92312) salt. This reaction, known as quaternization, is typically performed using alkyl halides. The reaction introduces a positive charge on the nitrogen atom and attaches an alkyl group, which significantly modifies the molecule's properties. Quaternization of nicotinamide (B372718) and related pyridine derivatives is a standard procedure. nih.gov

The table below details typical reagents and conditions for quaternization.

| Alkylating Agent | Solvent(s) | Typical Conditions |

| Methyl iodide (CH₃I) | Acetonitrile (B52724), Acetone, DMF | Room Temperature or gentle heating (40-60°C) |

| Benzyl bromide (BnBr) | Acetonitrile, Toluene | Room Temperature or gentle heating |

| Substituted 2-Bromoacetophenones | Ethanol (B145695), Acetone | Reflux or Microwave Irradiation, 10 min - 24 h |

This table presents common conditions for the quaternization of pyridine derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The chemical behavior of "this compound" in aromatic substitution reactions is dictated by the electronic properties of its constituent functional groups and the inherent reactivity of the pyridine nucleus. The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, a reactivity pattern that is further modulated by the substituents present.

Regioselectivity and Mechanistic Considerations

The prediction of the site of substitution on the polysubstituted pyridine ring of "this compound" requires a careful analysis of the directing effects of each functional group.

Electrophilic Aromatic Substitution:

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. However, the presence of strong activating groups can facilitate such reactions.

In "this compound," the substituents have competing directing effects:

-OH (hydroxyl) group at C2: This is a powerful activating group due to its +R (resonance) effect, donating electron density to the ring. It is an ortho, para-director. In this molecule, the positions ortho (C3) and para (C5) to the hydroxyl group are already substituted.

-CH₃ (methyl) group at C6: This is a weakly activating group through its +I (inductive) effect and hyperconjugation. It is also an ortho, para-director. The ortho position (C5) is substituted, and the para position is C3, which is also substituted.

-CN (cyano) group at C5: This is a deactivating group due to its strong -R and -I effects, withdrawing electron density from the ring. It is a meta-director. The positions meta to the cyano group are C3 and C1 (the nitrogen atom).

-COOH (carboxylic acid) group at C3: This is a deactivating group (-R and -I effects) and a meta-director. The positions meta to the carboxylic acid are C1 (nitrogen) and C5.

The mechanism would proceed through the formation of a cationic intermediate (arenium ion or σ-complex). The stability of this intermediate determines the regioselectivity. Attack at C4 would lead to resonance structures where the positive charge is delocalized across the ring. The stability of this intermediate would be enhanced by the electron-donating hydroxyl and methyl groups.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring, amplified by the presence of the electron-withdrawing cyano and carboxylic acid groups, makes "this compound" a potential substrate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. Nucleophilic attack is favored at the ortho and para positions relative to the ring nitrogen and electron-withdrawing groups. stackexchange.comyoutube.com

In the parent molecule, there are no conventional leaving groups like halogens. However, under forcing conditions, a group like the hydroxyl group (after conversion to a better leaving group) or even the cyano group could potentially be displaced.

The regioselectivity of a hypothetical nucleophilic attack would be governed by the stability of the anionic intermediate (Meisenheimer complex). The negative charge in this intermediate is stabilized by the electron-withdrawing nitrogen atom and the -CN and -COOH groups, especially when the attack occurs at positions that allow the charge to be delocalized onto these electronegative centers.

Considering the existing substitution pattern:

Attack at C2 (bearing the -OH group): This position is ortho to the ring nitrogen and meta to the -CN group. An intermediate formed by attack at this position would have the negative charge delocalized onto the ring nitrogen, which is a stabilizing feature. stackexchange.com

Attack at C6 (bearing the -CH₃ group): This position is also ortho to the ring nitrogen. Similar to attack at C2, the intermediate's negative charge would be stabilized by delocalization onto the nitrogen.

Attack at C5 (bearing the -CN group): This position is para to the C2-hydroxyl group and meta to the ring nitrogen.

Attack at C3 (bearing the -COOH group): This position is meta to the ring nitrogen.

Therefore, if a suitable leaving group were present, the most likely positions for nucleophilic attack would be C2 and C6 due to the stabilization of the anionic intermediate by the adjacent ring nitrogen.

The mechanism for SNAr involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore the aromaticity of the ring.

The following table summarizes the predicted regioselectivity for aromatic substitution on "this compound":

| Reaction Type | Predicted Position of Attack | Dominant Influencing Factors | Mechanistic Intermediate |

| Electrophilic Aromatic Substitution | C4 | Strong activating effect of the C2-hydroxyl group. | Cationic σ-complex (Arenium ion) |

| Nucleophilic Aromatic Substitution | C2 and C6 (with a suitable leaving group) | Stabilization of the negative charge by the ring nitrogen. | Anionic Meisenheimer complex |

Derivatization Strategies and Analogue Synthesis

Systematic Derivatization for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in drug discovery, providing insights into the pharmacophore of a molecule. For 5-cyano-2-hydroxy-6-methylnicotinic acid, derivatization of the cyano, hydroxyl, and carboxylic acid groups, as well as substitutions on the pyridine (B92270) ring, are key strategies. nih.gov

The cyano group is a versatile functional group that can be transformed into various other functionalities, significantly altering the electronic and steric properties of the molecule. researchgate.net

Hydrolysis to Amide: The cyano group can be partially hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide. libretexts.orgcommonorganicchemistry.com This transformation introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. The reaction is typically performed with careful monitoring to prevent complete hydrolysis to the carboxylic acid. commonorganicchemistry.com

Conversion to Tetrazole: The [2+3] cycloaddition reaction of the nitrile with an azide (B81097), often catalyzed by a Lewis acid, yields a tetrazole ring. acs.org Tetrazoles are considered bioisosteres of carboxylic acids, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles.

| Modification | Reagents and Conditions | Resulting Functional Group | Potential Impact on Activity |

| Partial Hydrolysis | H₂O, acid or base catalyst, mild heating | Carboxamide (-CONH₂) | Introduction of H-bond donor/acceptor capabilities |

| Cycloaddition | Sodium azide (NaN₃), Lewis acid (e.g., ZnCl₂) | 1H-Tetrazol-5-yl | Bioisosteric replacement for carboxylic acid, improved metabolic stability |

The 2-hydroxy group on the pyridine ring exists in tautomeric equilibrium with its keto form, 2-pyridone. This tautomerism influences its reactivity. researchgate.net Modification of this group can impact solubility, lipophilicity, and receptor binding.

O-Alkylation: The hydroxyl group can be alkylated to form ethers using alkyl halides in the presence of a base. This modification removes the acidic proton and increases lipophilicity, which can affect the compound's ability to cross cell membranes.

O-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of esters. These esters can act as prodrugs, which are inactive until hydrolyzed in vivo to release the active parent compound. This strategy can be used to improve bioavailability.

| Modification | Typical Reagents | Resulting Functional Group | Potential Impact on Activity |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) | Increased lipophilicity, removal of H-bond donor |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OCOR) | Prodrug potential, altered solubility |

The carboxylic acid at the 3-position is a key functional group that is often involved in interactions with biological targets. Its derivatization is a common strategy in medicinal chemistry.

Esterification: Conversion of the carboxylic acid to an ester can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. nih.gov Esterification increases lipophilicity and can modulate the compound's pharmacokinetic properties.

Amidation: The carboxylic acid can be converted to a wide range of amides by reacting with amines using coupling agents like EDC/HOBt or by first converting the acid to an acyl chloride. nih.govsphinxsai.comnih.gov Amides are generally more stable metabolically than esters and introduce different steric and electronic properties. Several studies on nicotinic acid derivatives have shown that N-acylhydrazones, a type of amide, possess potent anti-inflammatory and analgesic properties. researchgate.net

| Modification | Typical Reagents | Resulting Functional Group | Potential Impact on Activity |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) | Increased lipophilicity, prodrug potential |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., EDC) | Amide (-CONHR) | Increased metabolic stability, altered H-bonding |

Methyl Group (C6): An electron-donating group that increases the electron density of the pyridine ring through an inductive effect.

Hydroxyl Group (C2): Can act as both an electron-donating group (by resonance) and an electron-withdrawing group (by induction). In its pyridone tautomeric form, the ring nitrogen is protonated, which can influence receptor interactions. researchgate.net

Carboxylic Acid Group (C3): An electron-withdrawing group.

Cyano Group (C5): A strong electron-withdrawing group through both inductive and resonance effects. nih.gov

Further substitutions on the remaining open position of the pyridine ring could be explored to fine-tune the electronic properties and steric profile of the molecule. nih.gov

| Position | Substituent | Electronic Effect |

| 2 | -OH | Electron-donating (resonance), Electron-withdrawing (induction) |

| 3 | -COOH | Electron-withdrawing |

| 5 | -CN | Strong electron-withdrawing |

| 6 | -CH₃ | Electron-donating (inductive) |

Synthesis of Heterocyclic Fused Systems Incorporating the Nicotinic Acid Moiety

Fusing a second heterocyclic ring to the pyridine core of this compound can lead to novel chemical entities with distinct biological activities. The inherent functionalities of the starting material make it a suitable precursor for such cyclization reactions.

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis of these systems often starts from 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

A plausible synthetic route to a pyrido[2,3-d]pyrimidine (B1209978) from this compound would first involve the conversion of the 2-hydroxy group to a 2-amino group. This could potentially be achieved through a multi-step process involving chlorination followed by amination. The resulting 2-amino-5-cyano-6-methylnicotinic acid derivative can then undergo cyclization.

For instance, the 2-amino-3-cyanopyridine moiety can react with various one-carbon synthons like formic acid or formamide (B127407) to construct the fused pyrimidine (B1678525) ring. researchgate.neturl.edu The presence of the cyano group at position 5 and the amino group at position 2 of the pyridine ring are key for this cyclization. researchgate.net

| Starting Material | Reaction | Reagents | Fused Heterocycle |

| 2-Amino-3-cyanopyridine derivative | Cyclization | Formic acid or Formamide | Pyrido[2,3-d]pyrimidine |

| 2-Amino-3-cyanopyridine derivative | Cyclization | Acetic anhydride | 2-Methyl-pyrido[2,3-d]pyrimidine |

Conjugation Strategies for Chemical Biology Applications

The presence of a carboxylic acid group on this compound provides a convenient handle for conjugation to other molecules, particularly biomolecules such as peptides. This opens up possibilities for its use in chemical biology as a scaffold for probes and other functional constructs.

Attachment to Peptides and Other Biomolecules

The carboxylic acid moiety of this compound can be readily activated to form a reactive intermediate that can then be coupled to the free amino group of a peptide, typically the N-terminus or the side chain of a lysine (B10760008) residue. Standard peptide coupling reagents are employed for this purpose.

The general procedure involves the activation of the carboxylic acid using a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester and minimize side reactions. This activated species then reacts with the amine of the peptide to form a stable amide bond.

| Reagent | Abbreviation | Activator Class | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (insoluble) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | HOBt, phosphonamide |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Aminium Salt | HOBt, tetramethylurea |

The choice of coupling reagent and reaction conditions (solvent, temperature, and pH) is crucial to ensure efficient conjugation without causing degradation of the peptide or racemization of its chiral centers. The resulting nicotinoyl-peptide conjugate combines the structural features of the heterocyclic moiety with the biological properties of the peptide. nih.gov

Labeling for Biochemical Probes and Assays

The unique electronic and structural features of the 5-cyano-2-hydroxypyridine core, also known as a cyanopyridone, suggest its potential utility in the development of biochemical probes. Cyanopyridone derivatives have been investigated for their fluorescent properties, often exhibiting blue emission. qu.edu.qa This intrinsic fluorescence could be modulated upon binding to a biological target, forming the basis of a "turn-on" or "turn-off" fluorescent probe.

The functional groups on this compound offer several possibilities for its incorporation into a probe design:

Fluorescent Reporter: The cyanopyridone core itself can act as a fluorophore. Its fluorescence properties, such as quantum yield and emission wavelength, can be sensitive to the local environment, making it a potential sensor for polarity or binding events. qu.edu.qa

Quencher/FRET Partner: The pyridine ring system can act as a quencher for other fluorophores in a fluorescence resonance energy transfer (FRET) based probe. Conformational changes upon target binding could alter the distance between the cyanopyridone and another fluorophore, leading to a measurable change in fluorescence.

Recognition Element: The specific arrangement of hydrogen bond donors and acceptors on the molecule could allow it to serve as a recognition motif for a specific biological target.

Reactive Handle: The cyano group can potentially be used in bioorthogonal reactions for labeling purposes, although this is less common than using the carboxylic acid for amide bond formation.

The development of a biochemical probe based on this scaffold would involve conjugating it to a targeting moiety (e.g., a peptide or small molecule) that directs it to the desired biological target. The signaling mechanism would depend on how the interaction with the target affects the photophysical properties of the cyanopyridone core.

Role As a Synthetic Intermediate and Molecular Scaffold

Building Block in Organic Synthesis

As a synthetic intermediate, this compound offers multiple reactive sites that can be selectively modified to construct more elaborate molecular architectures. The 2-pyridone tautomer of the 2-hydroxypyridine (B17775) system, along with the electrophilic carbon of the cyano group and the nucleophilic carboxyl group, provides a rich chemical toolbox for synthetic chemists.

The substituted pyridine (B92270) core is a central feature in many pharmaceuticals. A notable example is Etoricoxib, a selective COX-2 inhibitor, whose structure is a complex diarylpyridine. The synthesis of Etoricoxib and related structures relies on key pyridine-based intermediates. portico.orgdrugfuture.com While various synthetic routes exist, many converge on the construction of a central pyridine ring that is appropriately substituted for subsequent cross-coupling reactions. rsc.orgresearchgate.net

Key intermediates in several reported syntheses of Etoricoxib include compounds like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone and 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine. portico.orggoogle.com The fundamental 6-methylnicotinic acid framework, as present in 5-Cyano-2-hydroxy-6-methylnicotinic acid, is a direct structural relative of the starting materials used to generate these critical intermediates. portico.orgdrugfuture.com The functional groups on this compound (hydroxyl, cyano, and carboxylic acid) serve as versatile handles that can be chemically manipulated through reactions such as chlorination, esterification, and decarboxylation to yield the precise precursors required for the final assembly of complex drug molecules like Etoricoxib.

The 2-pyridone moiety, particularly when functionalized with a cyano group, is recognized as a "privileged scaffold" in organic synthesis due to its high reactivity and ability to serve as a precursor for a wide array of other heterocyclic systems. nih.govresearchgate.netinnovareacademics.in This utility stems from the compound's capacity to participate in multicomponent reactions (MCRs) and cyclization cascades, enabling the efficient, one-pot synthesis of complex, fused-ring structures. nih.govrsc.org

The cyanopyridone core of this compound can be used to construct various fused heterocycles with significant biological relevance. For example, cyanopyridone intermediates are routinely used in the synthesis of pyrido[2,3-d]pyrimidines and pyrano[3,2-c]pyridones, classes of compounds investigated for their therapeutic potential. rsc.orgnih.govresearchgate.net The reactivity of the cyano and amino groups (formed from the pyridone) allows for annulation reactions, where an additional ring is built onto the existing pyridine framework. nih.gov

| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| Cyanopyridone | Cyclization with Formic Acid | Pyrido[2,3-d]pyrimidine (B1209978) | Core of various bioactive compounds, including kinase inhibitors. nih.govresearchgate.net |

| 4-Hydroxy-2-pyridone | Three-component reaction with aldehyde and malononitrile (B47326) | Pyrano[3,2-c]pyridone | Class of compounds with potential anticancer activity. nih.gov |

| Cyanopyridone | Cyclocondensation with Acetic Anhydride | 2-Methyl-pyridopyrimidine | Fused bicyclic systems with potential therapeutic applications. nih.gov |

Scaffolding Potential in Medicinal Chemistry and Chemical Biology

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The rigid, functionalized pyridine ring of this compound makes it an ideal scaffold for the development of new therapeutic agents and chemical probes.

Pyridine and 2-pyridone derivatives are ubiquitous in medicinal chemistry, forming the core of drugs with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic properties. nih.govnih.govnih.govresearchgate.net The 2-pyridone structure is particularly valuable as it can act as both a hydrogen bond donor and acceptor, facilitating strong binding interactions with biological targets like enzyme active sites. innovareacademics.innih.gov

The this compound scaffold provides a template for creating new bioactive molecules. By modifying the carboxylic acid group (e.g., forming amides or esters) or substituting other positions on the ring, chemists can systematically alter the molecule's properties to optimize its interaction with a specific biological target. Research has shown that cyanopyridone-based molecules can exhibit potent, targeted biological effects.

Anticancer Activity : Novel cyanopyridone derivatives have been synthesized and identified as potent anticancer agents. For instance, certain compounds based on this scaffold have demonstrated dual inhibitory action against key cancer-related enzymes like VEGFR-2 and HER-2. nih.gov Other related structures have shown antiproliferative activity against various human cancer cell lines, including breast and liver cancer. nih.govekb.eg

Antitubercular Agents : The cyanopyridone core has been used to develop inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for DNA synthesis in the pathogen, highlighting its potential in developing new antibiotics. nih.gov

Cardiotonic Agents : Derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid have been synthesized as analogues of the drug milrinone (B1677136) and have shown positive inotropic activity, suggesting their potential in the treatment of heart failure. nih.gov

| Compound Class | Biological Target/Activity | Therapeutic Area |

|---|---|---|

| Substituted Cyanopyridones | VEGFR-2/HER-2 Kinase Inhibition | Oncology. nih.gov |

| Aryl-shifted Cyanopyridones | Antitubercular Activity | Infectious Disease. nih.gov |

| 3-Cyanopyridone/Pyrazoline Hybrids | EGFR/BRAFV600E Inhibition, Apoptosis Induction | Oncology. nih.gov |

| 5-Cyano-6-oxo-pyridinecarboxylic acids | Positive Inotropic (Cardiotonic) Activity | Cardiology. nih.gov |

Nicotinic acid and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govacs.org The coordination typically occurs through the pyridine nitrogen and the oxygen atoms of the carboxylate group. nih.gov The presence of additional donor atoms, such as a hydroxyl group, can enhance the chelating ability of the ligand, leading to the formation of highly stable, multidentate complexes. researchgate.netresearchgate.net

This compound is an excellent candidate for a multidentate ligand. It possesses three potential coordination sites:

The pyridine ring nitrogen atom.

The carboxylate group (-COOH).

The 2-hydroxyl group (-OH).

This arrangement allows the molecule to act as a chelating agent, binding to a metal ion at multiple points simultaneously to form a stable ring-like structure. Such metal complexes have diverse applications, including use as catalysts, materials with interesting magnetic or optical properties, and as therapeutic or diagnostic agents. researchgate.netajol.info For example, metal complexes of pyridine carboxylic acids have been investigated for their insulin-mimetic activities and their ability to act as superoxide (B77818) dismutase (SOD) mimetics. nih.govresearchgate.net The specific geometry and electronic properties of the complexes formed with this compound would depend on the metal ion, pH, and reaction conditions.

In Vitro Biological Activity and Mechanistic Studies

Enzymatic Interaction Studies

There is no publicly available scientific literature detailing the in vitro interaction of 5-Cyano-2-hydroxy-6-methylnicotinic acid with key metabolic enzymes, including those involved in nicotinic acid metabolism.

No specific studies on the interaction of this compound with protein tyrosine phosphatases have been found in the reviewed scientific literature.

Antimicrobial and Antiviral Activity (In Vitro)

Direct studies on the antimicrobial activity and bacterial growth inhibition mechanisms of this compound are not available in the current scientific literature. However, research on other derivatives of nicotinic acid and related pyridone structures has demonstrated a range of antimicrobial activities.

For instance, certain novel hydrazone derivatives of nicotinic acid have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some fungi of the Candida genus. researchgate.net The activity was found to be less pronounced against Gram-negative bacterial strains. researchgate.net Another study on functionalized 2-pyridone-3-carboxylic acids reported that S. aureus was the most sensitive microorganism to the synthesized compounds. researchgate.net Specifically, certain derivatives demonstrated excellent activity against this bacterium. researchgate.net The proposed mechanism for some of these active compounds involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. researchgate.net

The antimicrobial potential of pyridine-containing compounds is broad, with various derivatives being investigated for their antibacterial and antifungal properties. mdpi.com The specific substitutions on the pyridine (B92270) ring play a crucial role in determining the spectrum and potency of the antimicrobial effect.

Table 1: Antimicrobial Activity of Selected Nicotinic Acid and Pyridone Derivatives (Illustrative Examples)

| Compound Class | Target Organism | Activity/Mechanism | Reference |

| Hydrazone derivatives of nicotinic acid | Gram-positive bacteria (e.g., MRSA), Candida spp. | Significant antimicrobial effect | researchgate.net |

| Functionalized 2-pyridone-3-carboxylic acids | Staphylococcus aureus | Excellent activity, potential DNA gyrase inhibition | researchgate.net |

| Various pyridine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Broad-spectrum antimicrobial agents | mdpi.com |

This table presents data for compounds structurally related to this compound and is for illustrative purposes only.

There are no specific studies reporting the antiviral activity of this compound. However, the structurally related hydroxypyridone carboxylic acid scaffold has been identified as a promising chemotype for targeting viral enzymes.

Derivatives based on the hydroxypyridone carboxylic acid core have been designed and synthesized as inhibitors of the reverse transcriptase-associated ribonuclease H (RNase H) activity of the human immunodeficiency virus (HIV). nih.gov This scaffold is known to chelate divalent metal ions, a property that is critical for the inhibitory activity against enzymes like HIV integrase and influenza endonuclease. nih.gov In one study, several hydroxypyridone carboxylic acid analogues demonstrated inhibition of HIV RT-associated RNase H in the low micromolar range. nih.gov Docking and crystallographic studies have supported the binding of these compounds to the active site of HIV RNase H, providing a basis for the design of more potent inhibitors. nih.gov

The broader class of pyridine derivatives has also been explored for various antiviral activities, indicating the potential of this heterocyclic core in the development of novel antiviral agents. mdpi.comresearchgate.net

Cellular Assays (In Vitro)

No specific in vitro cellular assay data for this compound is available in the reviewed scientific literature.

Assessment of Cellular Uptake Mechanisms for Derivatives

Currently, there is no available scientific literature that has investigated the cellular uptake mechanisms of this compound or its immediate derivatives. Research into how this compound is transported across cell membranes, whether through passive diffusion, active transport, or other mechanisms, has not been published in the peer-reviewed domain.

Effects on Cell Line Biology (e.g., cancer cell lines, excluding cytotoxicity/adverse effects)

There are no specific studies detailing the effects of this compound on the biology of cell lines. Investigations into its impact on cellular processes such as proliferation, differentiation, migration, or the modulation of specific signaling pathways in cancer or other cell lines are absent from the current body of scientific literature.

DNA/RNA Interaction Studies

Binding Modes and Affinities of Compound and its Complexes

No experimental or computational studies have been published that describe the binding modes or affinities of this compound, or its metal complexes, with DNA or RNA. Information regarding its potential to intercalate, bind to grooves, or interact electrostatically with nucleic acids is not available. Consequently, data on binding constants or thermodynamic parameters of such interactions are nonexistent.

Impact on Nucleic Acid Function

In the absence of binding studies, there is also no information on the impact of this compound on the function of nucleic acids. Research exploring whether this compound can inhibit replication, transcription, or translation, or induce conformational changes or damage to DNA or RNA, has not been conducted or reported.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 5-Cyano-2-hydroxy-6-methylnicotinic acid. ¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, one would expect to observe distinct signals for the aromatic proton on the pyridine (B92270) ring, the methyl protons, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals would be crucial for confirming the substitution pattern on the nicotinic acid core.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the carbons of the pyridine ring, the methyl group, the cyano group, and the carboxylic acid, would produce a distinct signal. The chemical shifts of these signals would be indicative of their electronic environment and hybridization.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 110 - 150 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 160 - 180 |

| Hydroxyl (OH) | 9.0 - 12.0 | - |

| Pyridine Ring Carbons | - | 100 - 160 |

| Cyano (C≡N) | - | 115 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₆N₂O₃).

Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed to generate the molecular ion. The resulting mass spectrum would display the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with potential cleavages occurring at the carboxylic acid group, the methyl group, and the cyano group, providing further structural confirmation.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrations of the molecule's bonds.

Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: This table is based on general functional group frequencies.)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid and Hydroxyl) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic and Methyl) | 3100 - 2850 |

| C≡N stretch (Cyano) | 2260 - 2220 |

| C=O stretch (Carboxylic acid) | 1730 - 1680 |

| C=C and C=N stretch (Pyridine ring) | 1600 - 1450 |

UV-Visible spectroscopy would provide information about the electronic transitions within the molecule. The presence of the conjugated pyridine ring system would result in characteristic absorption maxima in the UV-Vis spectrum. The position and intensity of these absorptions would be sensitive to the solvent and the pH of the solution.

Chromatographic Techniques (HPLC, GC-MS, UPLC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for its quantitative analysis. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) would be the methods of choice for this purpose. A reversed-phase HPLC or UPLC method, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would likely be effective for separating the target compound from any impurities. Detection could be achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima.

Gas chromatography-mass spectrometry (GC-MS) could also be employed, likely after derivatization of the carboxylic acid and hydroxyl groups to increase the compound's volatility. This technique would provide both separation and mass spectrometric identification of the compound and any volatile impurities.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and reactivity indicators, providing a microscopic view of the compound's chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ias.ac.in Studies on substituted pyridines and nicotinic acid derivatives frequently employ DFT to predict their geometries and electronic properties with a high degree of accuracy. jocpr.comresearchgate.net For 5-Cyano-2-hydroxy-6-methylnicotinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are used to optimize the molecular geometry to its lowest energy state. ias.ac.innih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated. These descriptors, including chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to attract electrons, respectively.

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -645.123 |

| Dipole Moment (Debye) | 4.75 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.74 |

| Chemical Hardness (η) | 2.37 |

| Chemical Potential (μ) | -4.52 |

| Electronegativity (χ) | 4.52 |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO. wikipedia.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. nih.govresearchgate.net The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic transitions and reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring system, indicating that this region is the most likely site for electrophilic attack. The electron-donating nature of the hydroxyl and methyl groups contributes to the high energy of the HOMO.

Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing cyano and carboxylic acid groups, as well as the pyridine (B92270) ring. This distribution signifies that these areas are the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov Analysis of these frontier orbitals provides a clear picture of the molecule's chemical behavior in potential reactions. ias.ac.inresearcher.life

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable in medicinal chemistry for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov These methods are frequently applied to nicotinic acid derivatives to explore their potential pharmacological activities. researchgate.netresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this is used to predict how a small molecule ligand binds to the active site of a target protein. For this compound, docking simulations could be performed against a hypothetical enzyme target, such as a kinase or a dehydrogenase, to evaluate its potential as an inhibitor.

The simulation would identify the most likely binding pose of the molecule within the protein's active site and calculate a scoring function to estimate the binding affinity. This score typically reflects the free energy of binding, with lower scores indicating a more favorable interaction. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds between the carboxylic acid or hydroxyl groups and amino acid residues (e.g., serine, threonine), and π-π stacking interactions involving the pyridine ring.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bond Donors | Carboxylic acid -OH, Pyridine -OH |

| Hydrogen Bond Acceptors | Carboxylic acid C=O, Cyano N, Pyridine N |

| Key Interacting Residues (Hypothetical) | Lys72, Asp184, Glu91 |

| Interaction Types | Hydrogen Bonding, Hydrophobic Interactions |

Conformational Analysis in Biological Environments

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation models the movements and interactions of atoms and molecules for a fixed period, providing a detailed view of the complex's stability and the ligand's conformational flexibility within the binding site.

For the this compound-protein complex, an MD simulation would be run in a simulated physiological environment (e.g., in a water box with ions at 37°C). The simulation trajectory would be analyzed to assess the stability of the key interactions identified in docking, such as hydrogen bonds. It would also reveal the conformational changes in both the ligand and the protein upon binding. This analysis helps to confirm the stability of the predicted binding mode and provides a more realistic understanding of the interaction dynamics than static docking alone.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data and confirm molecular structures.

Nuclear Magnetic Resonance (NMR): DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.netstenutz.eu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. These predicted spectra are valuable for assigning peaks in experimentally obtained NMR data. youtube.com

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₃ | 2.55 | 20.1 |

| Pyridine-H4 | 8.10 | - |

| -COOH | 13.5 (broad) | 168.5 |

| Pyridine-C2 (-OH) | - | 162.3 |

| Pyridine-C3 (-COOH) | - | 125.4 |

| Pyridine-C4 | - | 145.2 |

| Pyridine-C5 (-CN) | - | 105.8 |

| Pyridine-C6 (-CH₃) | - | 155.7 |

| -CN | - | 116.9 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a frequency calculation on the optimized molecular geometry. jocpr.comnih.gov This calculation determines the vibrational modes of the molecule. researchgate.net The resulting predicted spectrum shows absorption peaks corresponding to specific bond stretching, bending, and wagging frequencies. For this compound, key predicted peaks would include the O-H stretch of the carboxylic acid and hydroxyl group, the C≡N stretch of the cyano group, the C=O stretch of the carboxylic acid, and various C=C and C-N stretches within the pyridine ring. researchgate.netacs.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govresearchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). youtube.commdpi.com For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic pyridine ring system. The positions of these absorptions are influenced by the various substituents on the ring.

Structure-Based Drug Design Principles Applied to the Nicotinic Acid Scaffold

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the molecular interactions that govern the therapeutic efficacy of compounds. Structure-based drug design (SBDD), a key computational technique, utilizes the three-dimensional structure of a biological target to design and optimize potential drug candidates. The nicotinic acid scaffold, a recurring motif in a variety of biologically active compounds, has been the subject of numerous SBDD studies. While specific SBDD investigations on this compound are not extensively documented in publicly available research, the principles applied to the broader nicotinic acid scaffold provide a clear framework for how such studies could be approached.

The core of SBDD lies in understanding the binding of a ligand, in this case, a derivative of nicotinic acid, to the active site of a target protein. This process typically involves several key steps:

Target Identification and Validation: The first step is to identify a biologically relevant target, such as an enzyme or receptor, that is implicated in a particular disease state.

Structural Determination: The three-dimensional structure of the target protein is determined, usually through experimental techniques like X-ray crystallography or NMR spectroscopy. If an experimental structure is unavailable, computational methods such as homology modeling can be used to generate a predictive model.

Molecular Docking: With a target structure in hand, molecular docking simulations are performed. These simulations predict the preferred orientation of a ligand when bound to the target, as well as the strength of the interaction, often expressed as a docking score or binding energy. This allows for the virtual screening of large libraries of compounds to identify potential hits.

Binding Mode Analysis: The docking results are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding the structure-activity relationship (SAR).

Lead Optimization: Based on the insights gained from docking and binding mode analysis, medicinal chemists can rationally design modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a hallmark of SBDD.

The nicotinic acid scaffold is a versatile platform for SBDD due to its chemical tractability and the presence of key functional groups—the carboxylic acid and the pyridine ring—that can participate in various binding interactions. For a molecule like this compound, an SBDD approach would involve exploring how the cyano, hydroxyl, and methyl substituents on the nicotinic acid core influence its binding to a specific target. For instance, the hydroxyl and carboxylic acid groups can act as hydrogen bond donors and acceptors, while the pyridine ring can engage in π-stacking interactions. The cyano and methyl groups offer opportunities for further modification to probe specific pockets within the active site of a target protein.

Several studies have successfully employed SBDD principles to design novel therapeutic agents based on the nicotinic acid scaffold. For example, nicotinic acid derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. In such studies, molecular docking is used to predict how different substituents on the nicotinic acid ring can enhance binding to the ATP-binding pocket of the receptor. nih.gov

Similarly, the nicotinic acid framework has been utilized in the design of novel antimicrobial agents. Molecular docking studies have been conducted to understand the binding modes of nicotinic acid derivatives with the active sites of microbial enzymes like penicillin-binding proteins or sterol 14-alpha demethylase. nih.gov These computational predictions have been instrumental in guiding the synthesis of new compounds with improved antimicrobial activity. nih.govnih.gov

The table below presents a selection of nicotinic acid derivatives that have been the subject of computational and theoretical investigations, highlighting the diversity of targets that can be addressed using this versatile scaffold. The docking scores provide a quantitative measure of the predicted binding affinity, with more negative values generally indicating a stronger interaction.

| Compound Derivative | Target Protein | Computational Method | Predicted Binding Affinity/Docking Score | Key Interactions |

| Nicotinoyl-glycyl-glycine-hydrazide derivative | Penicillin-binding protein 3 (PBP3) | Molecular Docking | - | Covalent and non-covalent interactions |

| Nicotinoyl-glycyl-glycine-hydrazide derivative | Sterol 14-alpha demethylase (CYP51) | Molecular Docking | - | Covalent and non-covalent interactions |

| Substituted nicotinic acid derivative | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Molecular Docking | - | Interactions within the kinase domain |

| Acylhydrazone derivative of nicotinic acid | Nitroreductase | Molecular Docking | - | Hydrogen bonding and hydrophobic interactions |

| 1,3,4-Oxadiazoline derivative of nicotinic acid | Nitroreductase | Molecular Docking | - | Hydrogen bonding and hydrophobic interactions |

While the specific application of these principles to this compound remains a subject for future research, the established success of SBDD in the broader context of nicotinic acid derivatives underscores the potential of this approach for the rational design of novel therapeutic agents based on this particular compound.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies and Advanced Catalysis for Functionalization

The development of efficient and novel synthetic routes to construct the 5-Cyano-2-hydroxy-6-methylnicotinic acid scaffold and its analogs is a cornerstone of ongoing research. Traditional synthetic approaches are being challenged by modern methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance.

One notable advancement is the implementation of one-pot, multicomponent reactions. For instance, a series of carboxamide and cyano-functionalized pyridone derivatives have been synthesized through a Hantzsch one-pot synthesis involving various aldehydes, acetoacetanilide, and cyanoacetamide, affording the desired products in high yields of 89% to 93%. researchgate.net While this exemplifies a general strategy for related structures, the direct application and optimization for this compound are areas of active investigation.

Furthermore, research into the synthesis of a structurally related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, highlights a successful synthetic pathway that could be adapted for the parent acid. researchgate.net This synthesis underscores the feasibility of constructing the core cyanopyridone ring with various substituents.

The exploration of advanced catalytic systems is another promising frontier. While specific catalytic cycles for the functionalization of this compound are not yet extensively documented, the broader field of pyridine (B92270) chemistry points towards the potential of transition-metal catalysis for C-H activation and cross-coupling reactions. Such catalytic methods could enable the late-stage functionalization of the pyridine ring, providing rapid access to a diverse range of derivatives. The development of bespoke catalysts tailored for the specific electronic properties of the cyanopyridone ring is a key objective for future research.

Exploration of New Derivatization Pathways and Chemical Space

The inherent functionality of this compound, possessing a carboxylic acid, a hydroxyl group, a cyano moiety, and a methyl group on a pyridine core, offers a rich platform for chemical derivatization. The exploration of new derivatization pathways is crucial for expanding the chemical space around this scaffold and for synthesizing analogs with tailored properties for various applications.

The carboxylic acid group is a prime site for modification, readily undergoing esterification or amidation to produce a wide array of derivatives. Research on related 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has demonstrated the successful synthesis of their methyl and ethyl esters, which in some cases, have shown biological activity. nih.gov These esters can be routinely hydrolyzed back to the corresponding carboxylic acids, indicating a reversible derivatization strategy. nih.gov

The cyano group presents another avenue for chemical transformation. It can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. These transformations dramatically alter the electronic and steric profile of the molecule, leading to new classes of compounds.

The exploration of the chemical space of nicotinic acid derivatives is an active area of research, with a focus on identifying novel structures with potential therapeutic applications. ontosight.ai By systematically modifying the functional groups of this compound, researchers can generate libraries of compounds for screening against various biological targets.

Integration with Advanced Materials Science and Functional Materials Development

The unique electronic and structural characteristics of pyridine-based compounds make them attractive building blocks for advanced materials. The integration of this compound into functional materials is an emerging area with significant potential. The presence of multiple coordination sites—the pyridine nitrogen, the hydroxyl oxygen, and the carboxylic acid—makes this molecule a candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence.